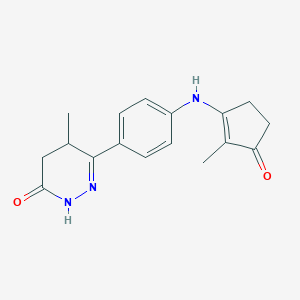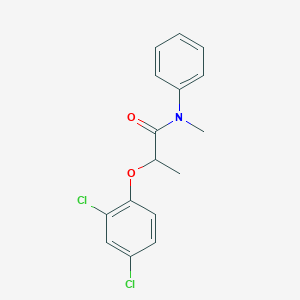
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide, also known as Dichlorprop, is a selective herbicide widely used in agriculture to control broadleaf weeds. It belongs to the phenoxy herbicide group and is classified as a synthetic auxin. The chemical structure of Dichlorprop comprises of a phenoxy group attached to a propanamide moiety.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has been extensively used in scientific research to study the mode of action of auxin herbicides. It is also used as a reference compound in the development of new herbicides. The scientific research applications of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide include:
1. Mode of Action Studies: 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). It induces abnormal growth in plants by disrupting the normal auxin signaling pathways. Studies have shown that 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide inhibits the polar transport of auxin, leading to the accumulation of auxin in the treated tissues.
2. Toxicity Studies: 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has been tested for its acute and chronic toxicity in various animal models. The results have shown that it has a low toxicity profile and is safe for use in agriculture.
3. Environmental Studies: 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has been extensively studied for its environmental fate and behavior. It has been found to be moderately persistent in soil and water, and its degradation products have been detected in groundwater and surface water.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide acts as a synthetic auxin and disrupts the normal auxin signaling pathways in plants. It binds to the auxin receptors and induces abnormal growth in the treated tissues. It also inhibits the polar transport of auxin, leading to the accumulation of auxin in the treated tissues. The accumulation of auxin leads to the overproduction of ethylene, which causes the death of the plant.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has several biochemical and physiological effects on plants. It induces abnormal growth in plants, leading to the formation of twisted and distorted stems and leaves. It also causes the death of the plant by inducing the overproduction of ethylene. 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide also affects the photosynthetic activity of plants, leading to a reduction in the yield of crops.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has several advantages for lab experiments. It is a selective herbicide, which means it only affects the growth of broadleaf weeds and not grasses. It is also easy to apply and has a low toxicity profile. However, 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has some limitations for lab experiments. It is not effective against all types of broadleaf weeds, and its effectiveness can be affected by environmental factors such as temperature and soil moisture.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide. Some of these include:
1. Development of New Herbicides: The development of new herbicides based on the structure of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide could lead to the discovery of more effective and selective herbicides.
2. Environmental Fate and Behavior Studies: More studies are needed to understand the environmental fate and behavior of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and its degradation products.
3. Mode of Action Studies: Further studies are needed to understand the mode of action of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and its effects on plant growth and development.
4. Resistance Management: The development of resistance to herbicides is a major problem in agriculture. More studies are needed to understand the mechanisms of resistance to 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and develop strategies to manage resistance.
Conclusion
In conclusion, 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide is a selective herbicide widely used in agriculture to control broadleaf weeds. It acts as a synthetic auxin and disrupts the normal auxin signaling pathways in plants. 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has several advantages for lab experiments, including its selectivity and low toxicity profile. However, it also has some limitations, including its effectiveness against all types of broadleaf weeds. Further research is needed to understand the mode of action of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and its effects on plant growth and development.
Synthesemethoden
The synthesis of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide involves the reaction of 2,4-dichlorophenol with N-methyl-N-phenylpropanamide in the presence of a base catalyst such as sodium hydroxide. The reaction yields 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide as a white crystalline solid with a melting point of 88-90°C.
Eigenschaften
Produktname |
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide |
|---|---|
Molekularformel |
C16H15Cl2NO2 |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-11(21-15-9-8-12(17)10-14(15)18)16(20)19(2)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI-Schlüssel |
POMYIBVHSIQNLF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)

![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
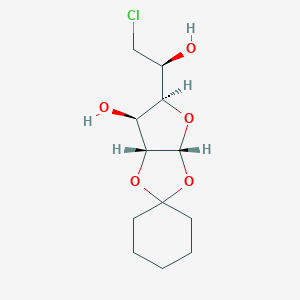
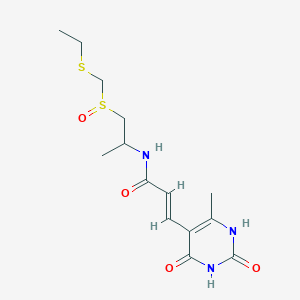
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)


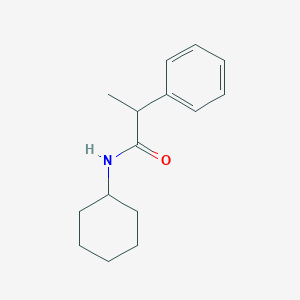
![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
